Tert-butyl 2-hydrazinylacetate
Overview
Description
Scientific Research Applications
Synthesis of Novel Organic Compounds
“Tert-butyl 2-hydrazinylacetate” serves as a useful building block in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Medicinal Chemistry
The introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .
Drug Discovery
Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
Antimicrobial Activity
The antibacterial and antifungal activities of the compounds have been studied against several microorganisms, and were found to be moderately active .
Antidepressant Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antidepressant activity .
Antimalarial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial activity .
Antileishmanial Activity
Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antileishmanial activity .
Antiviral and Cytotoxic Activity
Indolo[2,3-b]quinoxalines are important DNA intercalating agents with antiviral and cytotoxic activity .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of hydrazine and tert-butyl esters, which have been studied for their interactions with various biological targets . .
Mode of Action
For instance, tert-butyl esters are known to decompose through a process involving the detachment of isobutylene . This could potentially lead to changes in the target molecules, although the exact nature of these changes would depend on the specific targets involved.
Biochemical Pathways
The tert-butyl group, a component of this compound, has been noted for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways
Result of Action
Compounds containing piperazine rings, which are structurally similar to tert-butyl 2-hydrazinylacetate, have been associated with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic effects
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the stability and activity of similar compounds
properties
IUPAC Name |
tert-butyl 2-hydrazinylacetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)4-8-7/h8H,4,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVFAXOIULDHFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23354-12-3 | |
Record name | tert-butyl 2-hydrazinylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.